molecular formula C12H21NO5 B11788233 (R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

(R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

Cat. No.: B11788233
M. Wt: 259.30 g/mol
InChI Key: GJZYDQLMLYHLAE-QMMMGPOBSA-N
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Description

®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. The presence of the Boc group is significant as it is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a Boc group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of the Boc group, resulting in the free amine .

Scientific Research Applications

Chemistry

In chemistry, ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its Boc group serves as a protecting group for amines, facilitating selective reactions .

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. The Boc group protects the amine functionality during peptide bond formation, ensuring the correct sequence of amino acids .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The Boc group can be removed under mild conditions, making it useful in drug development .

Industry

In the industrial sector, ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group enhances the efficiency of various synthetic processes .

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective deprotection at later stages .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
  • ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxamide
  • ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylate

Uniqueness

The uniqueness of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid lies in its specific substitution pattern and the presence of both the Boc group and the carboxylic acid group. This combination provides versatility in synthetic applications, allowing for selective protection and deprotection of functional groups .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(3R)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1

InChI Key

GJZYDQLMLYHLAE-QMMMGPOBSA-N

Isomeric SMILES

CC1([C@@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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